molecular formula C9H10ClNOS B15388477 1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one

1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B15388477
M. Wt: 215.70 g/mol
InChI Key: BMSZPJOHUVPVBY-UHFFFAOYSA-N
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Description

1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one is a substituted propanone derivative featuring a chlorinated ketone backbone and a phenyl ring substituted with amino (–NH2) and mercapto (–SH) groups. The chlorine atom at the α-position enhances electrophilicity, facilitating nucleophilic substitutions or cyclization reactions to generate thiadiazoles, triazines, or pyrazoles .

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-amino-3-sulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,11H2,1H3

InChI Key

BMSZPJOHUVPVBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)S)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds to 1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one include derivatives of 1-chloropropan-2-one with varying substituents on the phenyl ring or adjacent functional groups. Below is a detailed comparison of key analogs based on substituent effects, synthesis routes, and applications:

Table 1: Comparative Analysis of 1-Chloropropan-2-one Derivatives

Compound Name Substituents/Modifications Key Properties/Applications References
This compound –NH2 and –SH on phenyl ring Potential DNA-binding agent; likely used in anticancer scaffolds (hypothesized)
1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one Benzooxazole hydrazone moiety Precursor for cationic 1,3,4-thiadiazoles with anti-tumor activity (IC50: 2.5–8.7 μM)
1-(4-Chlorophenyl)-3-p-tolylurea (DMTU1) Urea backbone with chlorophenyl and tolyl Quorum-sensing inhibitor in bacterial systems
1-(2-Phenylhydrazono)-1-chloropropan-2-one Phenylhydrazone group Intermediate for pyrazolo[1,5-b][1,2,4]triazine synthesis
1-(2-Oxopropyl)pyridin-1-ium chloride Pyridinium cation Intermediate in GSK2801 (BAZ2A/BAZ2B bromodomain inhibitor) synthesis

Key Observations:

Substituent Effects on Reactivity and Bioactivity Electron-Donating Groups (e.g., –NH2, –SH): The amino and mercapto groups in the target compound enhance solubility in polar solvents and may promote interactions with biological targets (e.g., DNA or enzymes) via hydrogen bonding or thiol-mediated mechanisms . Electron-Withdrawing Groups (e.g., –Cl, benzooxazole): Chlorine and benzoheterocycles increase electrophilicity, favoring nucleophilic attacks for cyclization or cross-coupling reactions. For example, benzooxazole derivatives form DNA-binding thiadiazoles with cytotoxic effects .

Synthetic Routes Hydrazone Formation: Compounds like 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one are synthesized via diazotization of aromatic amines followed by coupling with 2-chloro-2,4-pentanedione . Quaternary Ammonium Salts: 1-(2-Oxopropyl)pyridin-1-ium chloride is prepared by heating pyridine with 1-chloropropan-2-one, highlighting the versatility of the α-chloroketone in forming charged intermediates .

Biological Applications Anticancer Activity: Benzooxazole- and benzothiazole-containing derivatives exhibit anti-tumor activity, with docking studies suggesting DNA intercalation as a mechanism . Antibacterial Potential: Urea derivatives like DMTU1 inhibit quorum sensing, a virulence factor in bacteria .

Contrasts and Limitations

  • Steric and Electronic Differences: The bicycloheptane-substituted thiourea in introduces steric bulk, reducing reactivity compared to the more planar, electron-rich target compound .
  • Scope of Activity: While thiadiazoles from show micromolar cytotoxicity, the target compound’s bioactivity remains speculative without direct data.

Research Findings and Mechanistic Insights

  • DNA Interaction: Cationic thiadiazoles derived from 1-chloropropan-2-one analogs bind DNA via minor-groove interactions, confirmed by spectral shifts and molecular docking .
  • Structural Flexibility: The α-chloroketone group enables diverse transformations, such as forming pyridinium salts () or participating in Staudinger/aza-Wittig reactions ().

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